![molecular formula C22H21N3O6S B5170469 N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response. TAK-242 has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases.
Mécanisme D'action
TAK-242 selectively targets N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide signaling by binding to the intracellular domain of N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This results in the inhibition of NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
TAK-242 has been shown to have potent anti-inflammatory effects both in vitro and in vivo. In addition to reducing cytokine production, TAK-242 has also been shown to inhibit the activation of immune cells, such as macrophages and dendritic cells, and reduce the expression of adhesion molecules on endothelial cells. TAK-242 has also been shown to have a protective effect on the intestinal epithelial barrier in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-242 is its specificity for N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide signaling, which allows for targeted inhibition of inflammatory responses without affecting other signaling pathways. TAK-242 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of TAK-242 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on TAK-242. One area of interest is the development of TAK-242 analogs with improved pharmacokinetic properties and/or increased potency. Another area of interest is the investigation of the role of TAK-242 in other diseases, such as cancer and neurodegenerative disorders, where inflammation plays a key role. Finally, there is also potential for the use of TAK-242 as a tool in basic research to further elucidate the role of N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide signaling in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of TAK-242 involves a series of chemical reactions starting from 3,4,5-trimethoxybenzoic acid. The acid is first converted to its acid chloride derivative, which is then reacted with 4-aminophenylcarbonothioic acid to form the corresponding amide. The amide is further reacted with 2-furoyl chloride to yield TAK-242 in high yield and purity.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide signaling and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to PAMPs and DAMPs. TAK-242 has also been shown to improve survival and reduce organ damage in animal models of sepsis.
Propriétés
IUPAC Name |
N-[3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-28-17-10-13(11-18(29-2)19(17)30-3)20(26)25-22(32)24-15-7-4-6-14(12-15)23-21(27)16-8-5-9-31-16/h4-12H,1-3H3,(H,23,27)(H2,24,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLYIDCGMTPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-[(7-{[4-(3-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B5170395.png)
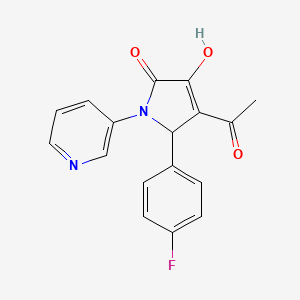
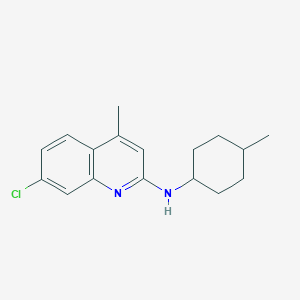
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
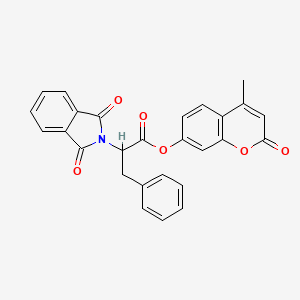
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
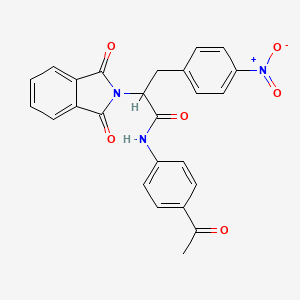
![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
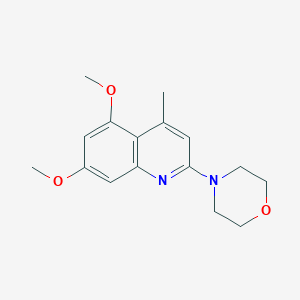
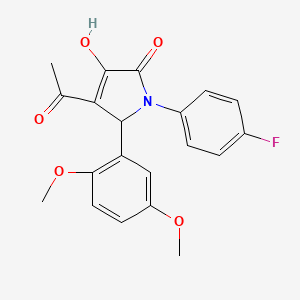
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)